cis-9-Octadecenal

概要

説明

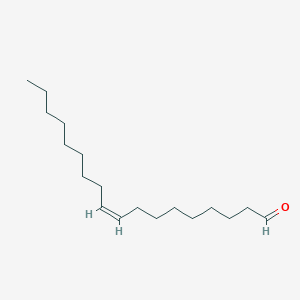

Cis-9-Octadecenal: olealdehyde or oleylaldehyde , is an organic compound with the molecular formula C18H34O . It is a long-chain aldehyde with a double bond in the cis configuration at the ninth carbon atom. This compound is a colorless to yellow liquid and is known for its characteristic odor.

準備方法

Synthetic Routes and Reaction Conditions:

Oxidation of Oleic Acid: One common method for synthesizing cis-9-octadecenal involves the oxidation of oleic acid. This can be achieved using oxidizing agents such as potassium permanganate or ozone.

Hydroformylation of Olefins: Another method involves the hydroformylation of olefins, where an olefin is reacted with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of olefins, as this method allows for large-scale production with high yields. The reaction is typically carried out under high pressure and temperature conditions using a rhodium or cobalt catalyst.

化学反応の分析

Types of Reactions:

Oxidation: Cis-9-octadecenal can undergo oxidation reactions to form carboxylic acids. For example, it can be oxidized to oleic acid using strong oxidizing agents.

Reduction: It can be reduced to the corresponding alcohol, cis-9-octadecenol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydrogenation to form stearaldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Addition: Hydrogen gas in the presence of a catalyst for hydrogenation.

Major Products Formed:

Oxidation: Oleic acid.

Reduction: Cis-9-octadecenol.

Addition: Stearaldehyde (from hydrogenation).

科学的研究の応用

Chemistry

Cis-9-Octadecenal serves as a starting material in the synthesis of various organic compounds. Its double bond allows it to participate in numerous chemical reactions, including:

- Oxidation to form carboxylic acids (e.g., oleic acid).

- Reduction to generate alcohols (e.g., cis-9-octadecenol).

- Addition reactions , such as hydrogenation to produce stearaldehyde.

Biology

In biological research, this compound is studied for its role in:

- Cell Signaling : It modulates various cellular processes and can interact with cell membrane receptors.

- Pheromone Studies : Used in insect behavior research due to its role as a pheromone.

Medicine

The compound has potential applications in medicine, particularly in drug development. It is being investigated for its ability to modulate biological pathways, which could lead to new therapeutic agents targeting inflammatory diseases and other conditions.

Industrial Applications

This compound is utilized in the production of:

- Fragrances and Flavors : Its characteristic odor makes it valuable in the cosmetic and food industries.

- Surfactants and Lubricants : As an intermediate compound, it contributes to the formulation of various specialty chemicals.

This compound exhibits notable biological activities , including:

Antimicrobial Properties

Research indicates significant antimicrobial activity against pathogens such as:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.2 mg/mL |

| Pseudomonas aeruginosa | 0.3 mg/mL |

This activity is attributed to its interference with bacterial quorum sensing mechanisms, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce nitric oxide production in macrophages exposed to inflammatory stimuli. The results are summarized below:

| Treatment | NO Production (μM) | % Inhibition |

|---|---|---|

| Control | 12.5 | - |

| LPS | 25.0 | - |

| This compound (100 μg/mL) | 10.0 | 60% |

| Dexamethasone (1 μM) | 8.0 | 68% |

These findings suggest its potential as an anti-inflammatory agent comparable to established drugs.

Antioxidant Activity

Although less potent than other compounds, this compound has shown antioxidant properties through various assays, indicating its ability to scavenge free radicals.

Case Studies

- Marine Natural Products : A study highlighted the compound's potential in treating chronic inflammatory diseases due to its anti-inflammatory properties derived from marine extracts.

- Propolis Extracts : Research indicated that this compound enhances the antimicrobial efficacy of propolis against common pathogens, showcasing its relevance in traditional medicine.

作用機序

Cis-9-octadecenal exerts its effects through various molecular targets and pathways. In biological systems, it can interact with cell membrane receptors and enzymes, modulating signaling pathways and cellular responses. The exact mechanism of action depends on the specific context and application, but it often involves the regulation of gene expression and protein activity.

類似化合物との比較

Trans-9-Octadecenal: The trans isomer of cis-9-octadecenal, which has a different spatial arrangement of atoms around the double bond.

Stearaldehyde: A saturated aldehyde with no double bonds.

Oleic Acid: The corresponding carboxylic acid of this compound.

Uniqueness: this compound is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, interaction with biological molecules, and its role in various applications.

生物活性

Cis-9-Octadecenal, also known as oleic aldehyde, is a long-chain fatty aldehyde derived from oleic acid. This compound is noted for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Its significance in various fields, including pharmaceuticals and food science, has prompted extensive research into its biological effects.

This compound has the following chemical structure:

- Molecular Formula : C₁₈H₃₄O

- Molecular Weight : 282.46 g/mol

- CAS Number : 112-80-1

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa , where it is believed to interfere with the quorum sensing mechanisms of these bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.2 mg/mL |

| Pseudomonas aeruginosa | 0.3 mg/mL |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that it can significantly reduce nitric oxide (NO) production in the presence of inflammatory stimuli such as lipopolysaccharides (LPS). The anti-inflammatory activity was comparable to that of dexamethasone, a well-known anti-inflammatory drug .

| Treatment | NO Production (μM) | % Inhibition |

|---|---|---|

| Control | 12.5 | - |

| LPS | 25.0 | - |

| This compound (100 μg/mL) | 10.0 | 60% |

| Dexamethasone (1 μM) | 8.0 | 68% |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and FRAP assays. Although its antioxidant activity was found to be lower compared to other compounds, it still demonstrated a notable ability to scavenge free radicals .

Case Studies

- Marine Natural Products : A study focusing on marine extracts identified this compound as a significant bioactive compound with potential applications in treating chronic inflammatory diseases due to its anti-inflammatory properties .

- Propolis Extracts : Research on propolis revealed that this compound contributes to the antimicrobial efficacy of propolis against common pathogens, showcasing its role in traditional medicine .

特性

IUPAC Name |

(Z)-octadec-9-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENZJGDPWWLORF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016447 | |

| Record name | 9-Octadecenal, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-10-1 | |

| Record name | 9-Octadecenal, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenal, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-OCTADECENAL, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753Z607472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。